Cas no 446254-37-1 (1,2,4-Tribromo-5-(3-bromophenoxy)benzene)

1,2,4-Tribromo-5-(3-bromophenoxy)benzene structure
446254-37-1 structure
商品名:1,2,4-Tribromo-5-(3-bromophenoxy)benzene
CAS番号:446254-37-1
MF:C12H6OBr4
メガワット:485.791
CID:3166404
PubChem ID:86208509

1,2,4-Tribromo-5-(3-bromophenoxy)benzene 化学的及び物理的性質

名前と識別子

    • 2,3',4,5-Tetrabromodiphenyl Ether in Isooctane
    • SCHEMBL23658170
    • DTXSID90879888
    • Q27252476
    • 1,2,4-tribromo-5-(3-bromophenoxy)benzene
    • 2,3',4,5-Tetrabromodiphenyl ether
    • 446254-37-1
    • PBDE 67
    • 1J226H441K
    • UNII-1J226H441K
    • Benzene, 1,2,4-tribromo-5-(3-bromophenoxy)-
    • BDE-67
    • 1,2,4-Tribromo-5-(3-bromophenoxy)benzene
    • インチ: InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
    • InChIKey: OARGWSONVLGXQA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 485.71112Da
  • どういたいしつりょう: 481.71522Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.2
  • トポロジー分子極性表面積: 9.2Ų

1,2,4-Tribromo-5-(3-bromophenoxy)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T771955-1mg
1,2,4-Tribromo-5-(3-bromophenoxy)benzene
446254-37-1
1mg
$190.00 2023-05-17
TRC
T771955-10mg
1,2,4-Tribromo-5-(3-bromophenoxy)benzene
446254-37-1
10mg
$1499.00 2023-05-17

1,2,4-Tribromo-5-(3-bromophenoxy)benzene 関連文献

1,2,4-Tribromo-5-(3-bromophenoxy)benzeneに関する追加情報

1,2,4-Tribromo-5-(3-bromophenoxy)benzene (CAS No. 446254-37-1): An Overview of a Multi-Functional Compound

1,2,4-Tribromo-5-(3-bromophenoxy)benzene (CAS No. 446254-37-1) is a brominated aromatic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including materials science, pharmaceuticals, and environmental studies. This compound is characterized by its high bromine content and the presence of a phenoxy group, which contribute to its stability and reactivity.

The molecular formula of 1,2,4-Tribromo-5-(3-bromophenoxy)benzene is C13H6Br4O, and its molecular weight is 467.89 g/mol. The compound is a white to off-white solid at room temperature and is insoluble in water but soluble in organic solvents such as dichloromethane and acetone. These physical properties make it suitable for use in various chemical reactions and formulations.

In the realm of materials science, 1,2,4-Tribromo-5-(3-bromophenoxy)benzene has been explored for its potential as a flame retardant. Flame retardants are essential additives used to reduce the flammability of materials, thereby enhancing safety in various applications such as textiles, plastics, and electronics. Recent studies have shown that the high bromine content in this compound contributes to its effective flame-retardant properties. For instance, a study published in the Journal of Applied Polymer Science demonstrated that incorporating 1,2,4-Tribromo-5-(3-bromophenoxy)benzene into polymer matrices significantly reduced the rate of heat release and improved the overall fire resistance of the materials.

Beyond its use as a flame retardant, 1,2,4-Tribromo-5-(3-bromophenoxy)benzene has also been investigated for its potential applications in pharmaceutical research. The presence of bromine atoms and the phenoxy group makes it an interesting candidate for drug discovery. Research has focused on its ability to interact with specific biological targets and modulate cellular processes. A study published in the Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1,2,4-Tribromo-5-(3-bromophenoxy)benzene exhibited promising antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

In addition to its pharmaceutical potential, 1,2,4-Tribromo-5-(3-bromophenoxy)benzene has been studied for its environmental impact. Brominated compounds are known to persist in the environment and can bioaccumulate in organisms. Therefore, understanding the fate and behavior of such compounds is crucial for environmental risk assessment. A recent study published in the Environmental Science & Technology investigated the biodegradation of 1,2,4-Tribromo-5-(3-bromophenoxy)benzene under different environmental conditions. The results indicated that while the compound is relatively stable under aerobic conditions, it can be degraded under anaerobic conditions by specific microbial communities.

The synthesis of 1,2,4-Tribromo-5-(3-bromophenoxy)benzene typically involves multi-step reactions starting from readily available starting materials such as bromobenzene and phenol. The key steps include bromination reactions followed by coupling reactions to form the desired product. The synthetic route can be optimized to improve yield and purity while minimizing by-products and waste generation. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing brominated compounds like 1,2,4-Tribromo-5-(3-bromophenoxy)benzene. For example, using catalytic systems and environmentally friendly solvents can significantly reduce the environmental footprint of the synthesis process.

In conclusion, 1,2,4-Tribromo-5-(3-bromophenoxy)benzene (CAS No. 446254-37-1) is a versatile compound with a wide range of potential applications in materials science, pharmaceuticals, and environmental studies. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in various industries.

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